2',4'-Dihydroxy-6'-methoxyacetophenone
2',4'-Dihydroxy-6'-methoxyacetophenone
2', 4'-Dihydroxy-6'-methoxyacetophenone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2', 4'-Dihydroxy-6'-methoxyacetophenone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2', 4'-dihydroxy-6'-methoxyacetophenone is primarily located in the cytoplasm. Outside of the human body, 2', 4'-dihydroxy-6'-methoxyacetophenone can be found in herbs and spices. This makes 2', 4'-dihydroxy-6'-methoxyacetophenone a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
3602-54-8
VCID:
VC20859905
InChI:
InChI=1S/C9H10O4/c1-5(10)9-7(12)3-6(11)4-8(9)13-2/h3-4,11-12H,1-2H3
SMILES:
CC(=O)C1=C(C=C(C=C1OC)O)O
Molecular Formula:
C9H10O4
Molecular Weight:
182.17 g/mol
2',4'-Dihydroxy-6'-methoxyacetophenone
CAS No.: 3602-54-8
Cat. No.: VC20859905
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2', 4'-Dihydroxy-6'-methoxyacetophenone belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2', 4'-Dihydroxy-6'-methoxyacetophenone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2', 4'-dihydroxy-6'-methoxyacetophenone is primarily located in the cytoplasm. Outside of the human body, 2', 4'-dihydroxy-6'-methoxyacetophenone can be found in herbs and spices. This makes 2', 4'-dihydroxy-6'-methoxyacetophenone a potential biomarker for the consumption of this food product. |
|---|---|
| CAS No. | 3602-54-8 |
| Molecular Formula | C9H10O4 |
| Molecular Weight | 182.17 g/mol |
| IUPAC Name | 1-(2,4-dihydroxy-6-methoxyphenyl)ethanone |
| Standard InChI | InChI=1S/C9H10O4/c1-5(10)9-7(12)3-6(11)4-8(9)13-2/h3-4,11-12H,1-2H3 |
| Standard InChI Key | IETZAWFZIAOWQX-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=C(C=C(C=C1OC)O)O |
| Canonical SMILES | CC(=O)C1=C(C=C(C=C1OC)O)O |
| Appearance | Powder |
| Melting Point | 197-199°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator